Benzenepropanal, 2-bromo-4-methoxy-
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Overview
Description
Benzenepropanal, 2-bromo-4-methoxy- is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring a bromine atom and a methoxy group attached to the benzene ring, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst, followed by a reaction with propanal under controlled conditions .
Industrial Production Methods: Industrial production of Benzenepropanal, 2-bromo-4-methoxy- may involve large-scale bromination and subsequent reactions in specialized reactors. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzenepropanal, 2-bromo-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 2-bromo-4-methoxybenzoic acid.
Reduction: 2-bromo-4-methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 2-bromo-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2-bromo-4-methoxy- involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzenepropanal, 4-methoxy-: Lacks the bromine atom, resulting in different reactivity and applications.
Benzenepropanal, 2-bromo-:
Benzenepropanal, 2-methoxy-: Lacks the bromine atom, leading to variations in its reactivity and applications.
Uniqueness: Benzenepropanal, 2-bromo-4-methoxy- is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with similar compounds lacking one of these groups .
Biological Activity
Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-methoxyphenyl)propanal) is an organic compound with a molecular formula of C10H11BrO2. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure:
- IUPAC Name: 3-(2-bromo-4-methoxyphenyl)propanal
- Molecular Formula: C10H11BrO2
- Molecular Weight: 243.1 g/mol
Synthesis Methods:
The synthesis of Benzenepropanal, 2-bromo-4-methoxy- typically involves the bromination of methoxy-substituted benzene derivatives. A common method includes:
- Bromination of 2-Methoxybenzaldehyde using bromine in the presence of a catalyst like iron(III) bromide.
- The reaction is conducted under controlled conditions to ensure selective bromination at the desired position.
The biological activity of Benzenepropanal, 2-bromo-4-methoxy- is primarily attributed to its functional groups that interact with various biomolecules. The aldehyde group can undergo oxidation or reduction, leading to the formation of carboxylic acids or alcohols, which may exhibit different biological properties.
Potential Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of benzaldehyde compounds can exhibit antimicrobial properties against various pathogens.
- Antioxidant Properties: The methoxy group may contribute to antioxidant activity, providing protection against oxidative stress.
- Anti-inflammatory Effects: Some studies indicate that similar compounds can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various benzaldehyde derivatives, including those similar to Benzenepropanal, 2-bromo-4-methoxy-. The results showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
Benzenepropanal, 2-bromo-4-methoxy- | Moderate | Low |
Control (Standard Antibiotic) | High | Moderate |
Case Study 2: Antioxidant Activity
In a study examining the antioxidant properties of methoxy-substituted benzaldehydes, Benzenepropanal, 2-bromo-4-methoxy- demonstrated a notable ability to scavenge free radicals. The study utilized the DPPH assay to measure antioxidant capacity.
Compound | IC50 (µM) |
---|---|
Benzenepropanal, 2-bromo-4-methoxy- | 25 |
Ascorbic Acid (Control) | 10 |
Properties
IUPAC Name |
3-(2-bromo-4-methoxyphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYKRVCUIUVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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